molecular formula C7H16ClNO2 B1377502 3-(2-Ethoxyethoxy)azetidine hydrochloride CAS No. 1432681-92-9

3-(2-Ethoxyethoxy)azetidine hydrochloride

Cat. No.: B1377502
CAS No.: 1432681-92-9
M. Wt: 181.66 g/mol
InChI Key: SVNIICQIEAAEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethoxyethoxy)azetidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

Azetidines, including this compound, are four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines can be achieved through various methods, including the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16ClNO2 . This code provides a unique identifier for the compound, allowing for easy reference in chemical databases .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also have important applications in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .


Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 181.66 g/mol . It has a storage temperature of 4°C . The physical form of this compound is oil .

Scientific Research Applications

Synthesis of Trifluoromethyl-Containing Compounds

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, derived from related β-lactams, have been synthesized and transformed into new building blocks for constructing CF3-containing aminopropanes, 1,3-oxazinanes, aziridines, and 1,4-dioxan-2-ones. These transformations showcase the utility of azetidine derivatives in synthesizing compounds with potential medicinal and material applications due to the trifluoromethyl group's unique properties (Dao Thi et al., 2018).

Ring Transformation and Synthesis of Azetidines

The reactivity of 2-(2-mesyloxyethyl)azetidines has been explored, resulting in the stereoselective preparation of new azaheterocycles like 4-acetoxy-, 4-hydroxy-, and 4-bromo-piperidines. This method provides an alternative pathway for preparing 3,4-disubstituted piperidines, highlighting the potential of azetidine derivatives in generating complex molecular architectures with medicinal chemistry relevance (Mollet et al., 2011).

Development of Energetic Building Blocks

3-(Bromoethynyl)azetidine, a compound related to 3-(2-Ethoxyethoxy)azetidine hydrochloride, was developed as a highly energetic building block for the production of an active pharmaceutical ingredient (API). This research highlights the capability of azetidine derivatives for use in high-energy materials and the pharmaceutical industry, underscoring their importance in developing new synthetic routes and materials (Kohler et al., 2018).

Anticancer Activity of Azetidine Derivatives

Thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety were synthesized and evaluated for their in vitro anticancer activity. This study signifies the role of azetidine derivatives in drug discovery, particularly as VEGFR-2 inhibitors, offering a promising avenue for developing novel anticancer therapeutics (Parmar et al., 2021).

Friedel-Crafts Reaction for Synthesis of 3,3-Diarylazetidines

3,3-Diarylazetidines were synthesized from N-Cbz azetidinols through a calcium(II)-catalyzed Friedel-Crafts alkylation, demonstrating the synthetic versatility of azetidine derivatives. This method facilitates the generation of azetidines that can be further modified into drug-like compounds, emphasizing their potential in medicinal chemistry (Denis et al., 2018).

Safety and Hazards

The safety information for 3-(2-Ethoxyethoxy)azetidine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity recently . Future directions include further exploration of the synthesis, reactivity, and application of azetidines . They are expected to play a significant role in the development of future macromolecular architectures .

Properties

IUPAC Name

3-(2-ethoxyethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-9-3-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNIICQIEAAEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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